molecular formula C16H18O4 B13803366 Diethyl cinnamylidenemalonate CAS No. 25364-76-5

Diethyl cinnamylidenemalonate

Cat. No.: B13803366
CAS No.: 25364-76-5
M. Wt: 274.31 g/mol
InChI Key: DRRHNLFDEWIFTL-DHZHZOJOSA-N
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Description

Diethyl cinnamylidenemalonate (CAS 25364-76-5) is an organic compound with the molecular formula C₁₆H₁₈O₄ and a molecular weight of 274.31 g/mol . This compound, specifically identified as diethyl 2-[(3-phenylprop-2-en-1-ylidene)]propanedioate, features a cinnamylidene group linked to a malonate ester framework . Its structure, characterized by an extended system of conjugation, is of significant interest in synthetic chemistry, particularly as a key intermediate in condensation reactions like the Knoevenagel condensation . The compound's physical properties include a density of approximately 1.113 g/cm³ and a flash point of 185.1°C, indicating careful handling is required during research use . Its primary research value lies in its application as a building block for the synthesis of more complex organic molecules. The reactive methylene and alkene groups in its structure allow it to participate in cyclization reactions to form heterocyclic compounds and serve as a precursor in the synthesis of fine chemicals and functional materials . This compound is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

25364-76-5

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

diethyl 2-[(E)-3-phenylprop-2-enylidene]propanedioate

InChI

InChI=1S/C16H18O4/c1-3-19-15(17)14(16(18)20-4-2)12-8-11-13-9-6-5-7-10-13/h5-12H,3-4H2,1-2H3/b11-8+

InChI Key

DRRHNLFDEWIFTL-DHZHZOJOSA-N

Isomeric SMILES

CCOC(=O)C(=C/C=C/C1=CC=CC=C1)C(=O)OCC

Canonical SMILES

CCOC(=O)C(=CC=CC1=CC=CC=C1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Claisen Condensation Reaction (Knoevenagel Condensation Variant)

The most common and well-documented method for preparing this compound involves a condensation reaction between ethyl malonate and cinnamaldehyde. This process is often classified as a Knoevenagel condensation, a variant of the Claisen condensation, and is favored for its simplicity, accessibility of starting materials, and efficiency.

  • Reactants : Ethyl malonate and cinnamaldehyde
  • Catalyst/Promoter : Acetic anhydride or a base such as piperidine
  • Solvent : Often glacial acetic acid or methylene chloride depending on the protocol
  • Conditions : Reflux or heating under controlled temperature, typically for several hours

Typical Reaction Scheme:

$$
\text{Ethyl malonate} + \text{Cinnamaldehyde} \xrightarrow[\text{heat}]{\text{Acetic anhydride or base}} \text{this compound} + \text{Byproducts}
$$

Mechanism Notes:

  • The active methylene group of ethyl malonate is deprotonated by the base or activated by acetic anhydride.
  • The resulting carbanion attacks the electrophilic carbonyl carbon of cinnamaldehyde.
  • Subsequent elimination of water leads to the formation of the α,β-unsaturated malonate ester.

Detailed Experimental Conditions from Patent Literature

A U.S. patent (US2956878A) describes the preparation as follows:

  • A mixture of ethyl malonate (0.2 mole), cinnamaldehyde (0.2 mole), and acetic anhydride (0.2 mole) is refluxed for approximately five hours.
  • After reflux, the mixture is distilled to remove acetic acid formed during the reaction.
  • Unreacted ethyl malonate and cinnamaldehyde are removed by distillation at their respective boiling points (~66°C and 105°C).
  • The product is isolated as this compound.

This method yields a light brown resin or crystalline product, depending on purification, with melting points and purity confirmed by standard analytical techniques.

Catalytic Approaches and Modifications

Recent research has explored catalytic methods involving palladium complexes for related hydrophosphination reactions of this compound, which indirectly relate to its preparation and functionalization.

  • Palladium-catalyzed asymmetric hydrophosphination of α,β-unsaturated malonate esters, including this compound, has been reported.
  • Catalysts such as PCP Pd-pincer complexes (e.g., (R,R)-4b) enable selective addition reactions under mild conditions.
  • Although these methods focus on further functionalization rather than initial synthesis, they provide insight into the compound's reactivity and preparation of derivatives.

Comparative Data Table of Preparation Conditions

Method/Reference Reactants Catalyst/Promoter Solvent Temperature Duration Yield (%) Notes
Claisen/Knoevenagel Condensation (Patent US2956878A) Ethyl malonate + Cinnamaldehyde + Acetic anhydride None (Acetic anhydride acts as promoter) Glacial acetic acid or neat reflux Reflux (~100-110°C) 5 hours Not specified (typically moderate to high) Distillation to remove byproducts and unreacted materials
Modified Knoevenagel with Piperidine (Patent US2956878A) Ethyl malonate + Cinnamaldehyde + Piperidine Piperidine (base catalyst) Methylene chloride Reflux ~19 hours (for related analogs) ~Yield not specified Base catalysis facilitates condensation
Pd-Catalyzed Reactions (Research, DR-NTU) This compound + diphenylphosphine PCP Pd-pincer catalysts (e.g., (R,R)-4b) DCM, MTBE, Toluene RT to -80°C 1-24 hours 41-79% (for hydrophosphination products) Focus on functionalization, not initial synthesis

Summary Table of Key Physicochemical Data Relevant to Preparation

Property Value Source/Notes
Molecular Formula C16H18O4 Standard
Molecular Weight 274.31 g/mol Standard
CAS Number 25364-76-5 Chemical databases
Melting Point ~80°C (resinous product) Patent US2956878A
IUPAC Name Diethyl 2-[(E)-3-phenylprop-2-enylidene]propanedioate Chemical registries
Solubility Soluble in organic solvents like DCM, MTBE, toluene Research articles

Chemical Reactions Analysis

Types of Reactions

Diethyl cinnamylidenemalonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Pharmaceuticals

Diethyl cinnamylidenemalonate serves as an important intermediate in the synthesis of several pharmaceutical compounds. Its ability to participate in various chemical transformations makes it valuable in medicinal chemistry. Notable applications include:

  • Anticancer Agents : Research has indicated that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. For instance, studies have reported the synthesis of novel derivatives that show promising activity against breast and prostate cancer cells .
  • Anti-inflammatory Drugs : Compounds derived from this compound have been investigated for their anti-inflammatory properties, contributing to the development of new therapeutic agents for conditions like arthritis .

Organic Synthesis

The compound is widely used in organic synthesis due to its reactivity as a Michael acceptor. It participates in Michael additions, allowing for the formation of complex molecular architectures. Key applications include:

  • Synthesis of Heterocycles : this compound has been utilized in the synthesis of various heterocyclic compounds, which are crucial in drug development due to their biological activity .
  • Formation of α-Amino Acids : The compound can be employed in the synthesis of α-amino acids through a series of reactions involving nucleophilic additions and subsequent transformations .

Material Science Applications

In addition to its pharmaceutical uses, this compound finds applications in material science:

  • Liquid Crystals : The compound has been explored for use in liquid crystal displays due to its unique optical properties and ability to form ordered structures under specific conditions .
  • Polymer Chemistry : It can be used as a monomer or additive in the preparation of polymers with tailored properties, enhancing their functionality and performance in various applications .

Case Study 1: Synthesis of Anticancer Compounds

A study published by Douthwaite et al. demonstrated that palladium complexes generated from this compound were effective in asymmetric allylic substitution reactions, leading to the formation of anticancer agents with high enantiomeric excesses (up to 92%) under specific conditions .

Case Study 2: Anti-inflammatory Activity

Research conducted on derivatives of this compound revealed significant anti-inflammatory effects in animal models. The compounds were shown to inhibit key inflammatory pathways, suggesting potential for therapeutic development against chronic inflammatory diseases .

Data Summary Table

Application AreaSpecific UseKey Findings
PharmaceuticalsAnticancer agentsHigh cytotoxicity against cancer cell lines
Anti-inflammatory drugsInhibition of inflammatory pathways
Organic SynthesisHeterocycle formationValuable Michael acceptor for complex synthesis
α-Amino acid synthesisEssential intermediate for drug development
Material ScienceLiquid crystalsUnique optical properties for display technology
Polymer chemistryEnhances functionality in polymer applications

Mechanism of Action

The mechanism of action of diethyl cinnamylidenemalonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, leading to its potential use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Structural and Molecular Comparison

Table 1: Structural and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Diethyl cinnamylidenemalonate 25364-76-5 C₁₄H₁₄O₄ 246.26 α,β-unsaturated malonate ester
Dimethyl ethylidenemalonate 17041-60-0 C₇H₁₀O₄ 158.15 Ethylidene malonate ester
Diethyl malonate 105-53-3 C₇H₁₂O₄ 160.17 Malonate ester
Diethyl 2-phenylmalonate 83-13-6 C₁₂H₁₄O₄ 222.24 Phenyl-substituted malonate
Diethyl benzylmalonate 607-81-8 C₁₄H₁₈O₄ 250.29 Benzyl-substituted malonate
Diethyl succinate 123-25-1 C₈H₁₄O₄ 174.19 Succinate ester

Key Observations :

  • This compound stands out due to its conjugated cinnamylidene group, enabling unique reactivity in electrophilic additions and cyclizations.
  • Diethyl benzylmalonate and diethyl 2-phenylmalonate incorporate aromatic substituents but lack conjugation, reducing their utility in reactions requiring electron-deficient alkenes.
  • Diethyl succinate , a saturated diester, is structurally distinct and primarily used in flavorings rather than synthetic chemistry .

Table 2: Physical Properties and Uses

Compound Name Boiling Point (°C) Melting Point (°C) Solubility Applications
This compound Not reported Not reported Likely organic solvents Organic synthesis, pharmaceuticals (inferred)
Dimethyl ethylidenemalonate Not reported Not reported Not reported Research applications
Diethyl malonate ~199 (estimated) -50 Soluble in organic solvents Enolate reactions, acetoacetic ester synthesis
Diethyl 2-phenylmalonate Not reported Not reported Not reported Laboratory research
Diethyl benzylmalonate Not reported Not reported Not reported Pharmaceutical intermediates (e.g., Dirnetindene)
Diethyl succinate ~80 216-217 (solid) Water and organic solvents Flavoring agent (FEMA 2377)

Notes:

  • Data gaps (e.g., melting/boiling points for this compound) reflect limitations in the provided evidence.

Reactivity and Functional Utility

  • This compound : The α,β-unsaturated ester moiety facilitates conjugate additions and Diels-Alder reactions, making it valuable for constructing cyclic or polyfunctional molecules.
  • Diethyl malonate: A classic reagent for generating enolates, enabling alkylation, acylation, and condensation reactions .
  • Diethyl benzylidenemalonate (CAS 5292-53-5): Used in synthesizing Acetorphan, highlighting the pharmaceutical relevance of conjugated malonates .
  • Diethyl succinate: Lacks reactive sites for enolate formation, limiting its use to non-synthetic applications like flavorings .

Biological Activity

Diethyl cinnamylidenemalonate (DECM) is a compound derived from cinnamic acid and has garnered attention for its diverse biological activities. This article explores the biological efficacy of DECM, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a malonate moiety and a cinnamylidene group. Its chemical formula is C13H14O4C_{13}H_{14}O_4, and it is recognized for its potential therapeutic properties.

Antimicrobial Activity

Research indicates that DECM exhibits significant antimicrobial properties. A study demonstrated that derivatives of cinnamic acid, including DECM, showed potent activity against various bacterial strains, such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of microbial cell membranes.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Anti-Inflammatory Effects

DECM has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential in treating inflammatory conditions . The compound's efficacy was compared to established anti-inflammatory agents, showing promising results.

Case Studies

Case Study 1: Anticancer Activity

In a study assessing the anticancer effects of DECM on human cancer cell lines, it was found to induce apoptosis in breast cancer cells (MCF-7). The compound was effective at concentrations as low as 10 µM, leading to significant reductions in cell viability .

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective effects of DECM in models of neurodegeneration. The compound demonstrated the ability to reduce oxidative stress markers in neuronal cells, which is critical for the prevention of neurodegenerative diseases .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of DECM and its derivatives. It was noted that modifications to the phenyl ring significantly influenced its biological activity. For instance, electron-withdrawing groups enhanced its antimicrobial and anticancer properties .

Summary of Findings

  • Antimicrobial Activity : Effective against multi-drug resistant bacteria.
  • Anti-Inflammatory Effects : Inhibits pro-inflammatory cytokine production.
  • Anticancer Properties : Induces apoptosis in cancer cell lines.
  • Neuroprotective Effects : Reduces oxidative stress in neuronal cells.

Q & A

Q. What are the standard methods for synthesizing diethyl cinnamylidenemalonate, and how can reaction conditions be optimized?

this compound is typically synthesized via Knoevenagel condensation , involving the reaction of diethyl malonate with cinnamaldehyde in the presence of a base catalyst (e.g., piperidine). Key parameters for optimization include:

  • Solvent choice : Polar aprotic solvents (e.g., ethanol, DMF) enhance reaction rates .
  • Catalyst loading : 5–10 mol% of base catalyst balances efficiency and side-product formation.
  • Temperature : Reactions are often conducted under reflux (80–100°C) but may require cooling (ice bath) for exothermic control .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves unreacted aldehydes and malonate esters .

Q. How can spectroscopic techniques (NMR, FTIR) be employed to confirm the structure of this compound?

  • <sup>1</sup>H NMR : Look for characteristic signals:
    • α,β-unsaturated ester protons : Doublets at δ 6.3–7.5 ppm (cinnamylidene CH=CH) and δ 4.2–4.4 ppm (ethyl ester –OCH2CH3) .
    • Methyl/methylene groups : Quartets (δ 1.2–1.4 ppm) for ethyl ester –CH3.
  • FTIR : Absorbances at ~1720 cm<sup>−1</sup> (C=O ester), 1630 cm<sup>−1</sup> (C=C conjugated), and 1270 cm<sup>−1</sup> (C–O ester) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in cycloaddition or annulation reactions?

The compound’s electron-deficient α,β-unsaturated ester system facilitates Diels-Alder reactions or [2+2] cycloadditions with dienes or alkenes. Key factors include:

  • Electron-withdrawing effect : Enhances electrophilicity of the α-carbon, promoting nucleophilic attack .
  • Solvent polarity : High polarity (e.g., DMSO) stabilizes transition states in polar mechanisms .
  • Stereoelectronic control : Computational studies (DFT) predict regioselectivity in asymmetric annulations .

Q. How can researchers address contradictions in kinetic data for this compound-mediated reactions?

Contradictions may arise from:

  • Solvent instability : Diethyl ether (common solvent) can induce side reactions (e.g., ether cleavage) under acidic/basic conditions, altering kinetics .
  • Temperature hysteresis : Exothermic reactions may show non-linear Arrhenius plots; use isothermal calorimetry to monitor heat flow .
  • Impurity interference : Trace aldehydes or water in solvents can skew results. Validate purity via GC-MS or HPLC before kinetic assays .

Q. What strategies improve the regioselectivity of this compound in multicomponent reactions (MCRs)?

  • Catalyst design : Chiral organocatalysts (e.g., thioureas) enforce enantioselective pathways .
  • Substrate preorganization : Pre-form intermediates (e.g., enamines) to direct attack geometry .
  • Solvent-free conditions : Reduce competing solvolysis pathways, enhancing selectivity .

Q. How does this compound perform in pharmacological model systems, and what are its limitations?

In drug discovery , it serves as a Michael acceptor for covalent inhibitor design (e.g., targeting cysteine residues). Limitations include:

  • Off-target reactivity : Non-specific thiol adduct formation; mitigate via prodrug strategies .
  • Metabolic instability : Ester hydrolysis in vivo reduces bioavailability. Structural analogs (e.g., tert-butyl esters) improve stability .

Methodological Notes

  • Safety : Use fume hoods and PPE (gloves, goggles) due to irritant properties .
  • Data validation : Cross-reference spectral data with NIST Chemistry WebBook or crystallographic databases .

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